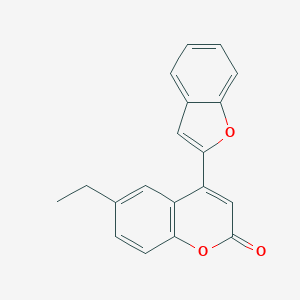

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(1-benzofuran-2-yl)-6-ethylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-2-12-7-8-17-14(9-12)15(11-19(20)22-17)18-10-13-5-3-4-6-16(13)21-18/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSHDDBSEXFYGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Electrochemical Synthesis

Electrochemical methods have emerged as sustainable pathways for constructing benzofuran-chromone hybrids. A gram-scale synthesis protocol involves:

-

Reactants : (3-Phenoxyprop-1-yn-1-yl)benzene (1a) and 1,2-diphenyldiselane (2a).

-

Conditions : CH₃CN solvent, nBu₄NBF₄ electrolyte, graphite felt anode, platinum cathode, 30 mA current, 0–25°C.

-

Mechanism : Electrogenerated selenium intermediates facilitate cyclization, forming the benzofuran-chromone backbone. The reaction proceeds via seleniranium ion intermediates, followed by oxidative elimination.

Advantages :

One-Pot Heteroannulation

A one-pot strategy using benzoquinone (BQ) derivatives achieves efficient coupling:

-

Reactants : 2-Hydroxyacetophenone derivatives and BQ.

-

Mechanism : BQ undergoes protonation to form BQH⁺, which reacts with acetophenone via a [3+2] cycloaddition. Subsequent oxidation and lactonization yield the target compound.

Optimization Insights :

Classical Condensation Approaches

Traditional methods employ Knoevenagel condensation or Pechmann reactions:

-

Reactants : 6-Ethyl-2H-chromen-2-one precursors and benzofuran-2-carbaldehydes.

-

Conditions : Piperidine catalyst, ethanol reflux.

-

Yield : ~65% (unoptimized).

Limitations :

-

Longer reaction times (48–72 hours).

-

Moderate purity requiring column chromatography.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Gram-Scale Feasibility

Electrochemical synthesis demonstrates robustness at scale:

-

Input : 6 mmol of (3-phenoxyprop-1-yn-1-yl)benzene.

Analytical Characterization

Spectroscopic Data

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has been studied for its potential antioxidant, antibacterial, and antiviral properties.

Industry: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 4-(1-Benzofuran-2-yl)-6-ethyl-2H-chromen-2-one and Analogues

Substituent Effects on Bioactivity

- Benzofuran vs. Hydroxyl Groups :

The target compound’s benzofuran moiety (C₈H₅O) contributes to π-π interactions in enzyme binding, whereas hydroxyl groups in 5,7-dihydroxy-4-propyl-2H-chromen-2-one increase polarity, favoring hydrogen bonding but reducing membrane penetration. - Alkyl Chain Variations :

The 6-ethyl group balances lipophilicity and steric effects, while bulkier substituents like tert-butyl (in C₂₂H₁₉ClO₃) may hinder target binding despite improving metabolic stability. - The morpholino group in C₁₈H₂₃NO₃ introduces basicity, improving aqueous solubility and pharmacokinetics.

Crystallographic and Computational Insights

- Structural Validation :

Tools like SHELXL and Mercury enable precise determination of substituent orientations and crystal packing. For example, the tert-butyl group in C₂₂H₁₉ClO₃ creates steric hindrance, influencing lattice stability. - Packing Similarity: Mercury’s Materials Module can compare crystal structures of ethyl- and morpholino-substituted coumarins, predicting differences in melting points and solubility.

Biologische Aktivität

4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one, a compound belonging to the chromene class, exhibits a range of significant biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a chromene backbone fused with a benzofuran moiety, which is known to enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives, including this compound. The compound has shown efficacy against various cancer cell lines through multiple mechanisms:

- Mechanism of Action :

-

Case Studies :

- In vitro tests demonstrated that derivatives with similar structures exhibit IC50 values indicating substantial cytotoxicity against A549 lung cancer cells and other malignancies .

- A study reported that certain substituted benzofuran derivatives showed remarkable cytotoxic activity against leukemia cells with IC50 values as low as 0.1 μM, suggesting that structural modifications can significantly enhance anticancer efficacy .

Antimicrobial Activity

This compound also displays notable antimicrobial properties :

- In Vitro Studies :

- The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, showing effective inhibition with minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.7 mg/mL .

- Its antifungal activity was also assessed, revealing significant effects against Candida species with MIC values indicating strong potential for therapeutic use .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals:

- Mechanistic Insights :

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of chromene derivatives:

| Substituent | Biological Activity | IC50 (μM) |

|---|---|---|

| No substitution | Base compound | N/A |

| 4-Bromo | Enhanced anticancer | 0.05 |

| 4-Chloro | Moderate antimicrobial | 0.23 |

| Dimethylamino | High antioxidant | N/A |

These findings illustrate how specific substitutions on the benzofuran or chromene moieties can significantly impact the biological efficacy of the compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-benzofuran-2-yl)-6-ethyl-2H-chromen-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves Claisen-Schmidt condensation between substituted benzaldehydes and 2-methylchromones under alkaline conditions. For example, describes a synthesis using 10% potassium hydroxide in ethanol at 5–10°C for 24 hours, yielding 75% after recrystallization. Optimization may involve adjusting solvent polarity (e.g., DMF for crystal growth), temperature control to minimize side reactions, and stoichiometric ratios of reactants .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structural conformation of this compound?

- Methodological Answer : SC-XRD analysis, as demonstrated in for a related chromen-2-one derivative, reveals bond distances, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). Software like SHELXL ( ) refines structural parameters, such as puckering angles in fused rings (e.g., envelope conformation with θ = 122.19°). Researchers should prioritize low-temperature data collection (e.g., 123 K in ) to reduce thermal motion artifacts .

Q. What spectroscopic techniques are critical for characterizing substituent effects on the chromen-2-one core?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent-induced shifts (e.g., ethyl groups at C6 causing upfield/downfield shifts).

- FT-IR : Confirms carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and benzofuran ring vibrations.

- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns. highlights similar protocols for styrylchromone derivatives .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For example, used X-ray data to validate computational models for bromophenyl-substituted chromones. Such studies guide predictions of nucleophilic/electrophilic sites for derivatization .

Q. What strategies resolve contradictions in reported biological activities of chromen-2-one derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., anticancer vs. antiviral) may arise from assay conditions (e.g., cell line specificity) or structural variations. Triangulate data via:

- Dose-Response Curves : Establish IC₅₀ values across multiple models (’s cytotoxicity study on 2-styrylchromones).

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., ethyl vs. methyl groups at C6) using standardized assays .

Q. How can hydrogen-bonding networks and crystal packing influence the compound’s stability and solubility?

- Methodological Answer : identifies weak C–H···O and C–H···π interactions that stabilize crystal lattices. Solubility can be modulated by introducing polar groups (e.g., –OH, –OCH₃) or co-crystallization with hydrophilic coformers. Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular contacts .

Q. What experimental and computational approaches are used to study the compound’s potential as a fluorescent probe?

- Methodological Answer :

- Fluorescence Spectroscopy : Measure quantum yields and Stokes shifts in solvents of varying polarity.

- TD-DFT : Predict excitation/emission wavelengths. ’s chromene derivatives with ethenyl groups show tunable emission, suggesting similar strategies for benzofuran-chromenone hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.